molecular formula C19H19N3OS2 B2994785 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-08-8

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2994785
CAS RN: 864917-08-8
M. Wt: 369.5
InChI Key: QVGSTMDECSTCMH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, commonly known as DT-13, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 is a thiadiazole derivative that has been synthesized through a multistep reaction process.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamides, similar to the compound , have been synthesized using specific condensation catalysis methods. These compounds are identified using various analytical techniques like IR, NMR, and X-ray diffraction, indicating a significant interest in the structural and chemical analysis of such compounds (Yu et al., 2014).

Potential Anticancer Applications

  • Anticancer Screening : Some N-arylacetamide compounds, closely related to the queried compound, have been synthesized and screened for their anticancer activities. These compounds have been evaluated against various cancer cell lines, indicating a research interest in their potential therapeutic applications (Abu-Melha, 2021).

  • Anticancer Agent Synthesis : There has been significant research into the synthesis of new thiadiazole derivatives, like N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides, and investigation of their anticancer activities. Such research typically involves detailed structural elucidation and biological evaluation against tumor cell lines (Çevik et al., 2020).

Molecular Interactions and Pharmacological Studies

  • Molecular Modeling and Pharmacological Evaluation : Various substituted thiadiazoles have been designed, synthesized, and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds have been subjected to molecular modeling studies to reveal their mechanisms of action, particularly against specific enzymes (Shkair et al., 2016).

  • Pharmacological Properties of Analogs : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which are structurally related to the queried compound, have been studied for their potential as glutaminase inhibitors. These studies involve synthesis, structure-activity relationship analyses, and evaluation of their effects on specific cancer cell lines (Shukla et al., 2012).

Other Applications

  • Herbicidal Activity : The chloroacetamides, which include compounds structurally similar to the query, are used as herbicides for controlling various weeds. This indicates a potential application in agricultural chemistry (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-8-15(9-6-12)18-21-19(25-22-18)24-11-17(23)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSTMDECSTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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